6-Aminobenzo[d]isoxazol-3(2H)-one
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Overview
Description
6-Aminobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring fused with a benzene ring and an amino group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-hydroxyacetamide with 4-bromo-2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) as a solvent . The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Aminobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
6-Aminobenzo[d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its role in developing new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Aminobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to bind to potassium voltage-gated channels, affecting their function . This interaction can modulate various biological pathways, leading to therapeutic effects such as anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing nitrogen and oxygen, similar to the core structure of 6-Aminobenzo[d]isoxazol-3(2H)-one.
Benzisoxazole: A fused ring system similar to this compound but with different substitution patterns.
Phenothiazine-Sulfonamide Based Isoxazole Derivatives: These compounds share the isoxazole ring and exhibit significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6th position and the fused isoxazole-benzene ring system differentiate it from other similar compounds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
6-amino-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYYNLQXGSIQMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)ONC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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